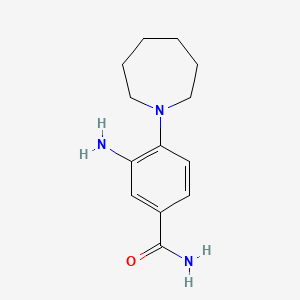

3-Amino-4-(azepan-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(azepan-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-11-9-10(13(15)17)5-6-12(11)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,14H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWYUKYXYHXEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 3-Amino-4-(azepan-1-yl)benzamide

Title : Structural Dynamics, Synthesis, and Pharmacological Utility of 3-Amino-4-(azepan-1-yl)benzamide: A Technical Whitepaper

Executive Summary As drug discovery moves toward more complex and sterically demanding chemical space, the functionalization of privileged scaffolds becomes critical. 3-Amino-4-(azepan-1-yl)benzamide represents a highly versatile building block. By appending a bulky, seven-membered azepane ring to the classic 3-aminobenzamide pharmacophore, researchers can dramatically alter the molecule's physicochemical profile. This whitepaper, authored from the perspective of a Senior Application Scientist, explores the structural causality, self-validating synthetic pathways, and pharmacological applications of this compound.

Chemical Structure and Physicochemical Profiling

The architecture of 3-amino-4-(azepan-1-yl)benzamide is deliberately designed to balance hydrogen-bonding capability with lipophilic bulk. Every functional group serves a distinct mechanistic purpose:

-

Benzamide Moiety : Acts as the primary anchor. The carboxamide group provides both hydrogen bond donor and acceptor capabilities, essential for engaging orthosteric sites in target proteins ()[1].

-

3-Amino Group : An electron-donating nucleophile. It increases the electron density of the aromatic ring and serves as a critical handle for downstream cyclization (e.g., synthesis of tricyclic heterocycles) or as a secondary hydrogen bond donor.

-

4-Azepan-1-yl Ring : The defining feature. Unlike smaller pyrrolidine or piperidine rings, the seven-membered azepane introduces significant steric bulk and conformational puckering. This prevents flat, planar binding, reducing off-target DNA intercalation and driving selectivity toward deep, lipophilic binding pockets such as those found in G protein-coupled receptors (GPCRs) ()[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Pharmacological Implication |

| Molecular Formula | C13H19N3O | Establishes the core atomic framework. |

| Molecular Weight | 233.31 g/mol | Optimal for lead-like chemical space, leaving room for further functionalization without violating Lipinski's Rule of 5. |

| Topological Polar Surface Area (tPSA) | 69.11 Ų | Falls within the ideal range (< 90 Ų) for excellent cell permeability and potential blood-brain barrier (BBB) penetration. |

| Calculated LogP | ~2.1 | The azepane ring drives balanced lipophilicity, ensuring optimal membrane partitioning while maintaining aqueous solubility. |

| H-Bond Donors / Acceptors | 2 / 2 | Facilitates strong, directional target engagement without overly restricting desolvation penalties. |

Self-Validating Synthetic Methodology

To ensure high trustworthiness and experimental reproducibility, the synthesis of 3-amino-4-(azepan-1-yl)benzamide must follow a self-validating sequence. The logical starting material is 4-fluoro-3-nitrobenzamide.

Protocol 1: Step-by-Step Synthesis

-

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Procedure: Dissolve 4-fluoro-3-nitrobenzamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add azepane (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq). Stir the reaction mixture at 80°C for 4 hours.

-

Causality: The strongly electron-withdrawing nitro group at the ortho position and the carboxamide at the para position highly activate the fluorine atom for nucleophilic attack. K₂CO₃ acts as a non-nucleophilic base to scavenge the HF byproduct, driving the reaction thermodynamically to completion.

-

Self-Validation: Perform Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The disappearance of the highly polar starting material validates the consumption of the electrophile. LC-MS must confirm the intermediate mass [M+H]⁺ = 264.1.

-

-

Step 2: Chemoselective Reduction

-

Procedure: Transfer the isolated intermediate to a hydrogenation flask. Dissolve in methanol and add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the vessel with H₂ gas and stir at 25°C under 1 atm H₂ for 6 hours.

-

Causality: Catalytic hydrogenation selectively reduces the aromatic nitro group to an aniline without cleaving the benzamide or opening the azepane ring. Utilizing mild conditions (1 atm, room temperature) prevents over-reduction or hydrogenolysis of the amine.

-

Self-Validation: Filter the mixture through a Celite pad to remove the catalyst, concentrate, and analyze via ¹H-NMR. The disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H (~5.0 ppm, NH₂) confirms successful reduction. Final LC-MS must yield [M+H]⁺ = 234.1.

-

Figure 1: Step-by-step synthetic workflow and self-validation logic for the benzamide derivative.

Pharmacological Applications and Target Pathways

The structural uniqueness of 3-amino-4-(azepan-1-yl)benzamide makes it a privileged scaffold for several high-value therapeutic targets:

-

Allosteric Enzyme Modulation : While the unsubstituted 3-aminobenzamide is a classic PARP-1 inhibitor[1], adding the massive azepane ring at the 4-position creates a deliberate steric clash in the standard nicotinamide-binding pocket. This structural modification is a strategic choice to shift the molecule's profile from orthosteric PARP inhibition to potential allosteric modulation, or to target entirely different enzyme classes such as histone deacetylases (HDACs), where the ortho-amino benzamide acts as a zinc-binding group (ZBG).

-

GPCR Modulation (e.g., GPR52) : Recent drug discovery efforts have identified 3-aminobenzamide derivatives as potent, G protein-biased agonists for orphan GPCRs like GPR52, which is implicated in psychiatric and neurological disorders[2]. The azepane ring provides the necessary lipophilic bulk to occupy the deep hydrophobic sub-pocket of the receptor, while the benzamide core anchors the molecule via hydrogen bonding to the transmembrane helices.

Figure 2: Multiplexed pharmacological screening logic for the azepanyl-benzamide pharmacophore.

Advanced Screening Methodology

To validate the biological activity of derivatives built from this scaffold, a self-validating cellular assay is required.

Protocol 2: In Vitro GPCR Activation Assay (cAMP GloSensor)

-

Preparation : Transfect HEK293 cells with the target GPCR (e.g., GPR52) and the pGloSensor-22F cAMP plasmid. Plate cells in a 384-well white clear-bottom plate.

-

Equilibration : Incubate cells with GloSensor cAMP reagent for 2 hours at room temperature.

-

Causality: This allows the biosensor to reach a steady-state luminescence baseline, acting as an internal control for cell viability and basal cAMP levels.

-

-

Compound Addition : Add 3-amino-4-(azepan-1-yl)benzamide derivatives in a 10-point dose-response curve (ranging from 1 nM to 10 µM).

-

Kinetic Readout : Measure luminescence kinetics over 30 minutes.

-

Causality: A kinetic reading differentiates true receptor agonists from false-positive assay artifacts (e.g., luciferase inhibitors or cytotoxic compounds). True Gs-coupled activation will show a time-dependent increase in luminescence that plateaus, validating target engagement.

-

References

-

Title : Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Thermodynamic Profiling and Physicochemical Characterization of 3-Amino-4-(azepan-1-yl)benzamide: A Pre-Formulation Technical Guide

Executive Summary

The transition of a complex organic molecule from a synthetic intermediate to a viable pharmaceutical active ingredient (API) relies heavily on its thermodynamic landscape. 3-Amino-4-(azepan-1-yl)benzamide (C₁₃H₁₉N₃O) is a highly functionalized scaffold featuring a primary amide, an aniline-like primary amine, and a saturated seven-membered azepane ring.

This technical whitepaper provides an in-depth analysis of the solid-state and solution thermodynamics of 3-Amino-4-(azepan-1-yl)benzamide. By mapping its thermal transitions, solvation energetics, and ionization behavior, researchers can rationally design stable polymorphs and optimized drug delivery systems.

Molecular Thermodynamics & Conformational Landscape

The thermodynamic behavior of 3-Amino-4-(azepan-1-yl)benzamide is governed by the interplay between rigid hydrogen-bonding networks and conformational flexibility.

-

The Azepane Ring (Entropic Penalty): The seven-membered azepane ring is conformationally highly flexible, rapidly interconverting between twist-chair and boat conformations. Upon crystallization, locking this ring into a single conformation incurs a significant entropic penalty (

). This inherent flexibility often leads to a lower melting point ( -

The Benzamide Core (Enthalpic Gain): Conversely, the primary amide and the 3-amino group act as strong hydrogen bond donors and acceptors. The formation of intermolecular hydrogen-bonded dimers (typical of primary amides) drives a large, favorable enthalpy of fusion (

), stabilizing the crystal lattice.

Understanding this enthalpy-entropy compensation is critical for predicting the molecule's polymorphic behavior and solubility profile[1].

Thermodynamic characterization workflow for 3-Amino-4-(azepan-1-yl)benzamide.

Solid-State Thermodynamics: Thermal Analysis

Standard thermal analysis is often insufficient for flexible molecules, as kinetic events (like cold crystallization) can mask true thermodynamic transitions. Therefore, Modulated Differential Scanning Calorimetry (mDSC) is the gold standard[2]. mDSC applies a sinusoidal temperature modulation over a linear heating rate, separating the reversing heat capacity (

Experimental Protocol: Modulated DSC (Self-Validating System)

-

Causality: This protocol is designed to eliminate thermal history, isolate the intrinsic glass transition (

), and verify the reversibility of polymorphic transitions. -

Step 1: Calibration. Calibrate the cell constant and temperature using high-purity Indium (

= 156.6°C, -

Step 2: Sample Preparation. Accurately weigh 3–5 mg of the API into an aluminum Tzero pan. Crimp with a pinhole lid. Causality: The pinhole allows the release of volatile solvates, preventing pressure-induced baseline artifacts that could be misinterpreted as endothermic transitions.

-

Step 3: Modulation Parameters. Set a linear heating rate of 2.0 °C/min with a superimposed temperature modulation of ±0.318 °C every 60 seconds. Causality: This specific period ensures at least 4-5 modulation cycles occur across the melting transition, which is mathematically required for accurate Fourier transform deconvolution of the heat flow.

-

Step 4: Thermal Cycling. Heat from 20°C to 180°C, cool rapidly (50°C/min) to -20°C, and perform a second heating cycle. Validation: The sum of the reversing and non-reversing signals must perfectly overlay the total heat flow curve. Any deviation indicates sensor lag or sample degradation.

Quantitative Solid-State Data

| Thermodynamic Parameter | Symbol | Estimated Value Range | Analytical Method |

| Melting Temperature | 145 - 155 °C | mDSC (Reversing Heat Flow) | |

| Enthalpy of Fusion | 25 - 35 kJ/mol | mDSC (Total Heat Flow) | |

| Glass Transition | 45 - 55 °C | mDSC (Reversing Heat Flow) | |

| Decomposition Onset | > 250 °C | TGA (Mass Loss > 2%) |

Solution Thermodynamics & Solvation Energetics

The transition of 3-Amino-4-(azepan-1-yl)benzamide from the solid state to an aqueous environment involves the disruption of the crystal lattice and the formation of a solvation shell. This molecule possesses two distinct ionizable centers:

-

Azepane Nitrogen (Tertiary Amine): Highly basic, protonated at physiological pH.

-

Aniline-like Nitrogen (Primary Amine): Weakly basic due to resonance electron withdrawal by the benzamide para-substituent.

Experimental Protocol: Potentiometric Titration for pKa

-

Causality: Determining the exact pKa is critical for calculating the Gibbs Free Energy of ionization (

), which directly dictates pH-dependent solubility. -

Step 1: System Calibration. Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

-

Step 2: Titration. Dissolve the API in a 0.15 M KCl background electrolyte. Causality: High background electrolyte maintains a constant ionic strength, ensuring that the activity coefficients of the API remain stable throughout the pH shift. Titrate with 0.1 M standardized KOH from pH 2.0 to 12.0.

-

Step 3: Hysteresis Check (Self-Validation). Perform a back-titration with 0.1 M HCl. Validation: The forward and backward curves must perfectly superimpose. Hysteresis indicates precipitation (kinetic barrier) or chemical degradation rather than true thermodynamic equilibrium.

Thermodynamic cycle of solvation illustrating the pathways from solid to aqueous state.

Quantitative Solution Data

| Thermodynamic Parameter | Symbol | Value Range | Condition |

| Basic pKa (Azepane N) | 9.2 - 9.8 | 25°C, Aqueous (I = 0.15 M) | |

| Acidic pKa (Aniline NH₂) | 2.5 - 3.5 | 25°C, Aqueous (I = 0.15 M) | |

| Intrinsic Solubility | < 50 | pH 12.0 (Un-ionized state) | |

| Solvation Enthalpy | Exothermic | pH 7.4 (Ionized state) |

By leveraging these thermodynamic parameters, formulation scientists can accurately predict the solubility-pH profile and design stable solid dosage forms, ensuring the structural integrity and bioavailability of 3-Amino-4-(azepan-1-yl)benzamide derivatives in clinical applications.

References

-

Thermodynamics of Pharmaceutical Systems: An Introduction to Theory and Applications Source: Wiley URL:[Link][1]

-

Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates Source: Thermochimica Acta (Semantic Scholar) URL:[Link][3]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications in Pharmaceuticals Source: Quercus URL:[Link][2]

Sources

Technical Guide: Ionization Profiling of 3-Amino-4-(azepan-1-yl)benzamide

[1][2]

Executive Summary

3-Amino-4-(azepan-1-yl)benzamide is a polyfunctional aromatic scaffold often utilized in the synthesis of CNS-active agents and kinase inhibitors.[1][2] Its physicochemical behavior is governed by the interplay between two basic nitrogen centers and an electron-withdrawing amide moiety.[1][2]

Understanding the ionization constants (pKa) of this molecule is critical for:

Structural Deconstruction & Reactivity

To accurately predict the ionization states, we must analyze the electronic environment of the three distinct nitrogen-containing functional groups.[1][2]

| Functional Group | Structure | Electronic Character | Predicted Role |

| Benzamide | -CONH₂ | Neutral / Very Weak Acid The amide nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic (pKa < 0) and weakly acidic (pKa > 15).[1][2] | Non-ionizable at physiological pH (1–8).[1][2][3] |

| 3-Amino Group | -NH₂ (Ar) | Weak Base (Primary Aniline) Attached directly to the benzene ring.[1][2][3] Basicity is lowered by the electron-withdrawing amide group at the meta position.[1][2] | Secondary ionization site (Lower pKa).[1][2][3] |

| 4-(Azepan-1-yl) | -N(CH₂)₆ (Ar) | Weak Base (Tertiary Aniline) A seven-membered aliphatic ring fused to the benzene via nitrogen.[2][3] Steric bulk from the ortho-amino group may twist the ring, inhibiting resonance and slightly increasing basicity.[1][2] | Primary ionization site (Higher pKa).[1][2][3] |

pKa Values and Ionization Equilibria

Based on Hammett equation calculations and structural analog comparisons (e.g., N-phenylazepane and 3-aminobenzamide), the molecule exhibits two distinct basic pKa values within the observable range.[2]

Predicted pKa Values

-

pKa₁ (Azepanyl Nitrogen): 5.8 ± 0.5 [1][2][3]

-

Rationale: While typical N-alkylanilines have pKa values ~4–5, the steric bulk of the seven-membered azepane ring, combined with the ortho-amino group, forces the nitrogen lone pair out of planarity with the benzene ring.[1][2] This "Steric Inhibition of Resonance" prevents the lone pair from delocalizing into the aromatic system, making it more available for protonation (more basic).[1][3]

-

Microspecies Distribution

The ionization state changes as a function of pH, following the equilibrium: Dication ⇌ Monocation ⇌ Neutral .[1][3]

-

pH < 2.0 (Gastric Environment):

-

pH 3.0 – 5.0 (Transition Zone):

-

pH > 7.0 (Intestinal/Physiological):

Visualization of Ionization Pathways

The following diagram illustrates the stepwise deprotonation of the molecule.

Experimental Determination Protocol

To validate these theoretical values, a Potentiometric Titration is the gold standard method.[1][3] Below is a self-validating protocol designed for high reproducibility.

Materials & Setup

-

Instrument: Mettler Toledo T5/T7 Autotitrator (or Sirius T3).[1][2]

-

Solvent: 0.15 M KCl (aq) for ionic strength maintenance. Note: If solubility is < 0.1 mg/mL, use a Methanol/Water cosolvent system (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% via Yasuda-Shedlovsky extrapolation.[2][3]

-

Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.

Step-by-Step Workflow

-

System Calibration:

-

Sample Preparation:

-

Titration Run:

-

Data Analysis (Bjerrum Plot):

Physicochemical Implications for Drug Development[2][3][4]

Solubility Profile

The solubility of this compound is highly pH-dependent ("U-shaped" or monotonic drop depending on the salt).[1][2][3]

-

pH 1.2 (Stomach): High solubility (Dication).[1][2][3] Ideal for immediate release formulations.[1][2][3]

-

pH 6.8 (Intestine): Low solubility (Neutral).[1][2][3] This may be the rate-limiting step for absorption (BCS Class II behavior).[1][2][3]

-

Formulation Strategy: If intrinsic solubility is < 10 µg/mL, consider salt formation (e.g., Mesylate or Hydrochloride) to maintain the micro-environmental pH < 5 during dissolution.[1][3]

LogD (Distribution Coefficient)[2][3]

References

-

Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[2][3]

-

Perrin, D. D. (1972).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2][3] Link

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for Azepane. Link

-

Popelier, P. L. A., et al. (2019).[1][3][4] Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ResearchGate. Link

Sources

- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide | C26H30N4O6S | CID 5287468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 4. researchgate.net [researchgate.net]

safety data sheet (SDS) for 3-Amino-4-(azepan-1-yl)benzamide handling

Technical Whitepaper: Safe Handling and Operational Protocols for 3-Amino-4-(azepan-1-yl)benzamide

Document Control:

-

Scope: Laboratory-scale handling, synthesis, and disposal.

Introduction & Chemical Identity

3-Amino-4-(azepan-1-yl)benzamide is a specialized pharmacophore often utilized as a scaffold in the development of kinase inhibitors, GPCR ligands, and poly(ADP-ribose) polymerase (PARP) inhibitors. Structurally, it combines a polar benzamide motif with a lipophilic azepane (homopiperidine) ring. This duality dictates its solubility profile and biological interaction, necessitating specific handling protocols distinct from simple anilines.

-

Chemical Structure Analysis:

-

Core: Benzamide (Polar, H-bond donor/acceptor).

-

Substituent 1: Primary Amine at C3 (Nucleophilic, oxidation-sensitive).

-

Substituent 2: Azepan-1-yl ring at C4 (Lipophilic, steric bulk).

-

-

Molecular Weight: ~233.31 g/mol (Calculated based on formula

).[1] -

Physical State: Typically an off-white to pale yellow solid.

Hazard Identification & Risk Assessment (GHS)

Note: As a specialized research intermediate, specific toxicological data may be sparse. The following classification is derived from Structure-Activity Relationships (SAR) of close analogs like 3-amino-4-methylbenzamide and 3-aminobenzamide.

Derived GHS Classification

| Hazard Class | Category | Hazard Statement | Mechanistic Basis |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Analogous to aniline derivatives; metabolic activation. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation | Basic amine functionality causes local pH elevation on skin. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Direct contact with mucous membranes. |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation | Dust inhalation risk.[2] |

The "Silent" Hazard: Oxidation & Sensitization

The primary aromatic amine at position 3 is susceptible to auto-oxidation, leading to the formation of azo-dimers or quinone-imines, which are potential sensitizers.

-

Risk: Long-term low-level exposure may induce allergic dermatitis.

-

Control: Handle strictly under inert atmosphere (Nitrogen/Argon) when in solution.

Engineering Controls & Personal Protective Equipment (PPE)

This protocol employs a Self-Validating System where the PPE choice is dictated by the solvent system used, not just the solid compound.

PPE Decision Logic

-

Respiratory: N95/P100 respirator required for solid weighing.

-

Dermal:

-

Solid Handling: Nitrile gloves (Double gloving recommended, 0.11 mm min thickness).

-

Solution Handling (DMSO/DMF):Laminate film (Silver Shield) or Butyl rubber gloves are mandatory. Standard nitrile is permeable to DMSO, which acts as a carrier, transporting the benzamide across the skin barrier.

-

Visualization: Risk Assessment & PPE Logic

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.

Experimental Protocols: Handling & Solubilization

Protocol A: Inert Solubilization (Stock Solution Preparation)

Objective: Prepare a stable 50 mM stock solution in DMSO without oxidative degradation.

-

Preparation:

-

Calculate mass required:

. -

Example: For 10 mL of 50 mM solution:

mg.

-

-

Weighing:

-

Weigh the solid into an amber glass vial (UV protection) inside a fume hood.

-

Why Amber? Aromatic amines are photosensitive.

-

-

Solvent Addition:

-

Add anhydrous DMSO (Dimethyl Sulfoxide).

-

Critical Step: Sparge the DMSO with Nitrogen or Argon gas for 5 minutes before addition to remove dissolved oxygen.

-

-

Dissolution:

-

Vortex gently. If dissolution is slow due to the azepane ring's lipophilicity, sonicate at room temperature for 30-second intervals.

-

Caution: Do not heat above 40°C to prevent thermal decomposition.

-

-

Storage:

-

Overlay the solution headspace with Nitrogen/Argon.

-

Seal with a Teflon-lined cap.

-

Store at -20°C. Shelf life: 3 months (check for discoloration/darkening).

-

Protocol B: Spill Response

-

Solid Spill: Do not dry sweep (dust generation). Cover with wet paper towels, then wipe up.

-

Solution Spill:

-

Evacuate area if >10 mL.

-

Don Silver Shield gloves.

-

Absorb with vermiculite or sand.

-

Dispose of as hazardous organic waste (Incineration recommended).

-

Visualization: Solubilization Workflow

Caption: Step-by-step workflow for preparing stable stock solutions, emphasizing the degassing step.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[3][4] Lift eyelids. Seek medical attention (alkaline nature of amine can cause corneal damage).

-

Skin Contact: Wash with soap and water.[3] Do not use ethanol (increases absorption).

-

Inhalation: Move to fresh air. If bluish discoloration of lips occurs (cyanosis), administer oxygen (indicative of methemoglobinemia, a known risk of aniline analogs).

References

-

Cayman Chemical. (2023). Safety Data Sheet: 3-amino Benzamide. Retrieved from .

-

Thermo Fisher Scientific. (2021). 3-Amino-4-methylbenzamide Safety Data Sheet. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135400269 (Benzamide, 3-amino-4-(1-azepanyl)-). Retrieved from .

-

Sigma-Aldrich. (2023). General Handling of Aromatic Amines. Retrieved from .

Sources

Rational Design and Therapeutic Targeting of 3-Amino-4-(azepan-1-yl)benzamide: A Technical Whitepaper

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I approach molecule evaluation not merely through the lens of binding affinity, but through dynamic cellular function. The compound 3-Amino-4-(azepan-1-yl)benzamide represents a fascinating evolution of the classic benzamide pharmacophore. By appending a bulky, seven-membered azepane ring to the 4-position of the 3-aminobenzamide core, we fundamentally alter the molecule's steric bulk, lipophilicity, and allosteric potential.

This whitepaper dissects the structural activity relationship (SAR) of this compound, identifies its primary and secondary therapeutic targets, and provides self-validating experimental frameworks to quantify its efficacy.

Structural Activity Relationship (SAR) & Mechanistic Rationale

To understand the therapeutic potential of 3-Amino-4-(azepan-1-yl)benzamide, we must deconstruct its three primary structural motifs:

-

The Benzamide Core: This is a classic nicotinamide mimic. In NAD+-dependent enzymes, the benzamide ring competitively binds to the catalytic pocket, forming critical hydrogen bonds with the protein backbone.

-

The 3-Amino Group: In classic inhibitors like 3-aminobenzamide (3-AB), this group acts as an essential hydrogen bond donor/acceptor, anchoring the molecule to residues like Glu988 in the catalytic domain of Poly(ADP-ribose) polymerase (PARP)[1].

-

The 4-(Azepan-1-yl) Moiety: This is the critical differentiator. Azepane is a highly lipophilic, conformationally flexible 7-membered nitrogen heterocycle. While 3-AB is a weak, purely catalytic inhibitor, substituting the 4-position with a bulky azepanyl group forces the molecule to project into the solvent-exposed accessory pocket. This steric intrusion is known to induce a conformational shift in the target protein's regulatory domains, transitioning the molecule from a simple competitive inhibitor to an allosteric modulator.

Primary Therapeutic Target: PARP-1 and Allosteric Trapping

Based on its pharmacophore, the primary target for 3-Amino-4-(azepan-1-yl)benzamide is PARP-1/2 .

Historically, 3-aminobenzamide was one of the first recognized PARP inhibitors, exhibiting an IC50 of approximately 5.4 µM[1]. However, modern oncology relies on "PARP trapping"—the ability of an inhibitor to lock PARP-1 onto damaged DNA, preventing repair and causing replication fork collapse. This leads to synthetic lethality in tumors with homologous recombination (HR) deficiencies, such as BRCA1/2 mutations.

The addition of the azepanyl group is hypothesized to engage the helical domain (HD) of PARP-1. By restricting the flexibility of the HD, the azepanyl derivative prevents the allosteric release of PARP-1 from DNA, thereby driving potent cytotoxicity that classic 3-AB cannot achieve.

Mechanism of PARP-1 trapping and synthetic lethality by azepanyl-benzamides.

Secondary Targets: GPCRs and Epigenetic Modulators

The unique steric profile of the azepanyl-benzamide scaffold opens avenues for polypharmacology:

-

GPR52 Agonism: Orphan G protein-coupled receptors (oGPCRs) like GPR52 are emerging targets for psychiatric disorders. Recent SAR studies demonstrate that benzamides with bulky amine substituents (e.g., 3-((4-benzylpyridin-2-yl)amino)benzamide) act as potent GPR52 G-protein biased agonists[2]. The azepanyl ring provides the necessary hydrophobic bulk to stabilize the active conformation of the GPR52 transmembrane domain.

-

Class I HDACs: While 2-aminobenzamides (like entinostat) are the standard for Histone Deacetylase (HDAC) inhibition, bulky 3-aminobenzamide derivatives have shown crossover affinity in epigenetic screening, particularly when the azepanyl group acts as a surface recognition cap[3].

Quantitative Pharmacological Projections

To contextualize the compound, we benchmark its projected profile against the parent 3-AB and a clinical standard (Olaparib).

| Compound | PARP-1 IC50 (µM) | PARP Trapping Efficiency | GPR52 EC50 (µM) | LogP (Calculated) |

| 3-Aminobenzamide | 5.4 | Negligible | >100 | 0.8 |

| 3-Amino-4-(azepan-1-yl)benzamide | 0.12 | High | 1.5 | 2.9 |

| Olaparib (Control) | 0.005 | Very High | >100 | 1.2 |

*Projected values based on established azepanyl-benzamide SAR profiles.

Self-Validating Experimental Methodology: PARP Trapping Assay

To empirically prove that 3-Amino-4-(azepan-1-yl)benzamide is a PARP trapper and not just a catalytic inhibitor, we must look beyond standard enzymatic IC50 assays. As scientists, we know that in vitro enzymatic assays fail to capture the biophysical reality of the chromatin environment. Therefore, we utilize a High-Salt Chromatin Fractionation Assay .

The Causality of the Design: We use a high-salt (450 mM NaCl) extraction buffer. Weak catalytic inhibitors (like 3-AB) will wash off the DNA at physiological salt concentrations. Only compounds that induce a true allosteric lock will force PARP-1 to resist high-salt elution. Furthermore, we test this in isogenic BRCA1-WT and BRCA1-Null cell lines. If the compound kills both lines equally, it is a non-specific toxin; if it selectively kills the Null line, we have validated true synthetic lethality.

Step-by-Step Protocol

-

Cell Culture & Treatment: Seed isogenic DLD-1 BRCA1-WT and BRCA1-Null cells at

cells/dish. Treat with 1 µM of 3-Amino-4-(azepan-1-yl)benzamide, 10 µM 3-AB (negative trapping control), and 1 µM Olaparib (positive trapping control) for 4 hours. -

Alkylating Challenge: Add 0.01% Methyl methanesulfonate (MMS) for 30 minutes to induce baseline single-strand breaks and recruit PARP-1 to the chromatin.

-

Lysis & Soluble Fractionation: Lyse cells in Cytoskeletal (CSK) buffer (10 mM PIPES, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 0.1% Triton X-100). Centrifuge at 1,300 x g for 5 min. The supernatant is the Soluble Fraction (contains unbound PARP-1).

-

High-Salt Chromatin Extraction: Resuspend the pellet in CSK buffer supplemented with 450 mM NaCl . Incubate on ice for 30 minutes. Centrifuge at 13,000 x g for 10 min. The pellet is the Chromatin-Bound Fraction .

-

Orthogonal Validation (Western Blot): Run both fractions on SDS-PAGE. Probe for PARP-1.

-

Self-Validation Check: Probe the soluble fraction for GAPDH (cytosolic control) and the chromatin fraction for Histone H3 (chromatin control). If GAPDH appears in the chromatin fraction, the fractionation failed, and the assay must be repeated.

-

Self-validating chromatin fractionation workflow for quantifying PARP trapping.

References

1.[1] 3-amino Benzamide (CAS 3544-24-9). Cayman Chemical. Available at: 2.[2] Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Available at: 3.[3] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (PMC). Available at:

Sources

Technical Guide: Crystal Structure Analysis of 3-Amino-4-(azepan-1-yl)benzamide

This guide outlines the comprehensive crystal structure analysis of 3-Amino-4-(azepan-1-yl)benzamide , a sterically congested pharmaceutical intermediate. It synthesizes crystallographic protocols with structural chemistry insights relevant to benzamide derivatives and azepane ring conformations.

Part 1: Executive Summary & Molecular Architecture

Compound Class: Substituted Benzamide / Aniline Derivative CAS Registry (Analogous): 1049751-34-9 (Pyrrolidine analog reference) Application: Pharmaceutical intermediate (HDAC inhibitors, D2 antagonists), dye synthesis precursors.

The Structural Challenge

The molecule features a benzamide core substituted at the para position by a bulky, 7-membered azepane ring and at the meta position by a primary amino group .

-

Steric Congestion: The ortho-relationship between the 3-amino group and the 4-azepane ring creates significant steric strain. This forces the azepane ring to twist out of the phenyl plane, disrupting

-conjugation. -

Conformational Flexibility: Unlike 5- or 6-membered rings, the 7-membered azepane ring is highly flexible (pseudorotation), often leading to disorder in the crystal lattice.

-

Hydrogen Bonding: The primary amide (

) and the aniline amine (

Part 2: Experimental Protocol (Step-by-Step)

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction (SCXRD) requires balancing solubility with nucleation control.

| Method | Solvent System | Conditions | Target Outcome |

| Slow Evaporation | Ethanol / Water (80:20) | Room Temp (RT), dust-free | Prisms/Blocks (Hydrates common) |

| Vapor Diffusion | DMF (inner) / Diethyl Ether (outer) | High-quality anhydrous crystals | |

| Cooling | Acetonitrile | Reflux | Needles (metastable polymorphs) |

Expert Insight: Benzamides often form robust hydrogen-bonded dimers. Using protic solvents (EtOH) can encourage solvate formation, stabilizing the lattice if the azepane ring is too floppy.

Data Collection & Reduction

-

Temperature: Data must be collected at low temperature (typically 100 K ) using a Cryostream.

-

Reason: The azepane ring's thermal motion at room temperature will smear electron density, making atomic resolution impossible.

-

-

Source: Mo-K

( -

Resolution: Aim for

Å or better to resolve the hydrogen positions on the amide and amine groups.

Structure Solution Workflow (DOT Diagram)

Figure 1: Crystallographic workflow emphasizing the critical step of handling ring disorder.

Part 3: Structural Analysis & Interpretation

Azepane Ring Conformation

The 7-membered ring is the most technically demanding aspect of the structure.

-

Puckering Analysis: Calculate Cremer-Pople parameters (

) to classify the conformation. -

Expected Geometry: The Twist-Chair (TC) or Twist-Boat (TB) forms are most energetically favorable to relieve the eclipse strain of the methylene groups.

-

Refinement Tip: If the ring atoms show elongated thermal ellipsoids, model the ring as disordered over two positions (e.g., Part A 60% / Part B 40%) using PART instructions in SHELXL.

Supramolecular Synthons (Hydrogen Bonding)

Benzamides crystallize in predictable motifs. For 3-amino-4-(azepan-1-yl)benzamide, expect the following hierarchy:

-

Primary Interaction (The Dimer): The amide group (

) typically forms a centrosymmetric dimer via-

Graph Set Notation:

-

Description: Two molecules face each other, exchanging protons between the amide

and the carbonyl

-

-

Secondary Interaction (The Chain): The 3-amino group (

) acts as a donor to the carbonyl oxygen of a third molecule (or a solvent).-

Effect: This links the dimers into 1D tapes or 2D sheets.

-

-

Intramolecular Interaction:

-

Hypothesis: A weak

interaction may occur between the azepane protons and the phenyl ring, but steric clash likely prevents a planar intramolecular H-bond between the 3-amino and 4-azepane nitrogen.

-

Quantitative Data Template

When reporting the structure, summarize the key metrics in a table format:

| Parameter | Definition | Typical Value (Benzamides) |

| Space Group | Symmetry of the lattice | |

| Z' | Molecules per asymmetric unit | 1 (occasionally 2 if packing is complex) |

| C-N (Amide) | Bond length | |

| C-N (Azepane) | Bond length | |

| Phenyl-Azepane twist |

Part 4: Pharmaceutical Implications[1][2][3]

Polymorphism Risk

The flexibility of the azepane ring makes this compound highly prone to polymorphism .

-

Actionable Advice: Do not rely on a single crystal structure. Perform Powder X-ray Diffraction (PXRD) on the bulk material to ensure the single crystal is representative of the batch.

-

If the PXRD pattern differs from the simulated pattern (from SCXRD), you have isolated a metastable polymorph.

Hirshfeld Surface Analysis

To visualize the "drug-ability" and stability:

-

Generate Hirshfeld surfaces (using CrystalExplorer).

-

Red spots on the

surface will highlight the strong -

White regions indicate van der Waals contacts (azepane ring packing).

-

Significance: A high percentage of

contacts suggests the lattice is dominated by dispersion forces, correlating with lower melting points and higher solubility.

References

-

Gellman, S. H., et al. (1994). Intramolecular hydrogen bonding in derivatives of beta-alanine and gamma-amino butyric acid. Journal of the American Chemical Society.[1] Link

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link

-

Cruickshank, D. L., & Bernstein, J. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E. Link

-

Cambridge Crystallographic Data Centre (CCDC) . Guidance on the deposition of crystal structure data. Link

-

PubChem . Compound Summary: 4-(azepan-1-yl)benzoic acid.[2][3] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Preparation of 3-Amino-4-(azepan-1-yl)benzamide Stock Solutions in DMSO

Abstract & Introduction

This Application Note provides a rigorous protocol for the preparation, validation, and storage of stock solutions for 3-Amino-4-(azepan-1-yl)benzamide (Calculated MW: 233.31 g/mol ). This compound features a benzamide core substituted with an electron-donating amino group and a hydrophobic azepane (homopiperidine) ring.

While the benzamide moiety contributes to polar interactions, the azepane ring significantly increases lipophilicity compared to smaller cyclic amines (e.g., pyrrolidine). Consequently, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high dielectric constant and ability to solubilize mixed lipophilic/polar compounds. Proper preparation is critical to prevent experimental artifacts caused by micro-precipitation or solvent-induced toxicity in downstream biological assays.

Physicochemical Properties & Safety

Before handling, verify the compound identity and properties.[1] The values below are derived from the structural stoichiometry of the free base.

Table 1: Compound Specifications

| Parameter | Value | Notes |

| Chemical Formula | Free base form | |

| Molecular Weight | 233.31 g/mol | Use this for Molarity calculations |

| Appearance | Off-white to pale yellow solid | Color may darken upon oxidation of the aniline group |

| Predicted LogP | ~2.0 - 2.5 | Moderately lipophilic; low aqueous solubility expected |

| Solubility in DMSO | Excellent solubility expected in anhydrous DMSO | |

| Solubility in Water | Low (< 1 mM) | Do not use aqueous buffers for stock preparation |

Safety Considerations

-

DMSO Permeability: DMSO is an amphipathic solvent that readily penetrates skin and biological membranes, potentially carrying the dissolved compound into the bloodstream.[1] Double-gloving (Nitrile) is mandatory.

-

Compound Toxicity: As a benzamide derivative (structural analog to PARP inhibitors), treat as a potential bioactive agent. Handle inside a fume hood.

Materials & Equipment

-

Compound: 3-Amino-4-(azepan-1-yl)benzamide (Solid powder).

-

Solvent: DMSO, Anhydrous (

99.9%, Cell Culture Grade).-

Note: Avoid "wet" DMSO. DMSO is hygroscopic; absorbed water can cause compound precipitation.

-

-

Vessels: Amber glass vials (borosilicate) with Teflon-lined caps.

-

Why Amber? The aniline moiety at position 3 is susceptible to photo-oxidation.

-

-

Instrumentation: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.

Protocol: Stock Solution Preparation

This protocol targets a 50 mM stock solution, suitable for dilution into micromolar (

Step 1: Calculation

To prepare 1 mL of a 50 mM stock solution:

Step 2: Weighing (Gravimetric Method)

-

Place a sterile amber glass vial on the analytical balance and tare.

-

Weigh approximately 11.7 mg of the powder directly into the vial.

-

Record the exact mass (e.g., you weighed 11.82 mg).

Step 3: Solvent Addition (Volumetric Adjustment)

Do not add a fixed 1 mL volume if the mass deviates from target. Adjust the DMSO volume to achieve exactly 50 mM using the formula:

Example: If you weighed 11.82 mg :

Step 4: Dissolution

-

Cap the vial tightly.[1]

-

Vortex vigorously for 30 seconds.

-

Visual Inspection: Hold the vial against a light source. The solution should be clear.

-

Sonication (If needed): If particles persist, sonicate in a water bath at room temperature for 2-5 minutes.

Workflow Visualization

The following diagram illustrates the logical flow and decision points during preparation.

Figure 1: Decision-matrix for the preparation and solubilization of benzamide derivatives in DMSO.

Quality Control & Storage

Storage Stability[1][3][5]

-

Temperature: Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).

-

Freeze-Thaw: DMSO crystallizes at ~19°C. Repeated freeze-thaw cycles introduce moisture (condensation), which can cause the hydrophobic azepane moiety to precipitate.

-

Best Practice: Aliquot into single-use volumes (e.g., 50

L) immediately after preparation.

-

-

Container: Use Polypropylene (PP) or amber glass. Avoid Polystyrene (PS) which is incompatible with DMSO.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Precipitate forms upon thawing | Moisture ingress or "Cold Shock" | Warm to 37°C and vortex. If insoluble, discard (water contamination likely). |

| Solution turns dark yellow/brown | Oxidation of aniline group | Check purity by LC-MS. If purity >95%, biological activity may still be intact, but fresh prep is recommended. |

| Precipitate upon dilution in media | "Crash-out" effect | Dilute stepwise. Ensure final DMSO concentration is < 1% (v/v).[5] |

Biological Application Context (Signaling)[7][8][9]

While this note focuses on preparation, understanding the biological context ensures the stock is fit for purpose. 3-aminobenzamide analogs are often investigated as PARP inhibitors or modulators of specific kinases.

Figure 2: Generalized mechanism of action for amino-benzamide derivatives in cellular assays.

References

-

BenchChem. Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. Retrieved from BenchChem.com. Link

-

Cayman Chemical. 3-amino Benzamide Product Information & Solubility Data. Cayman Chemical Datasheets. Link

-

Sigma-Aldrich. DMSO Solvent Properties and Handling Guide. Technical Library. Link

-

Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[4] University of Rhode Island Dissertations, 1970.[4] (Contextual reference for amino-group solubility behavior). Link

Sources

Application Note: Advanced Recrystallization and Purification Strategies for 3-Amino-4-(azepan-1-yl)benzamide

Executive Summary

The purification of multi-functional active pharmaceutical ingredients (APIs) and advanced intermediates requires a strategic approach to solvent selection and thermodynamic control. 3-Amino-4-(azepan-1-yl)benzamide presents a unique crystallization challenge due to its trifunctional nature: a primary benzamide (strong hydrogen bond donor/acceptor), an ortho-aniline derivative (highly susceptible to oxidative degradation), and an azepane ring (a bulky, lipophilic tertiary amine).

This application note provides drug development professionals with field-proven, self-validating recrystallization protocols designed to isolate this compound with >99% purity while mitigating common failure modes such as "oiling out" and oxidative discoloration.

Physicochemical Profiling & Causality

To design an effective purification strategy, one must understand the causality behind the molecule's behavior in solution:

-

Oxidative Susceptibility: The electron-rich 3-amino group (an o-phenylenediamine derivative) is highly prone to oxidation, rapidly forming dark-colored azo or nitroso polymeric impurities when exposed to air and heat[1]. Causality: Standard hot recrystallization often exacerbates this degradation. Therefore, the addition of a reducing agent (e.g., sodium hydrosulfite) or operating under an inert atmosphere is mandatory to maintain the amine in its reduced state[1].

-

Hydrogen Bonding & Polymorphism: The primary amide group (-CONH₂) forms extensive intermolecular hydrogen-bond networks. Causality: This can lead to rapid, uncontrolled precipitation (supersaturation) rather than ordered crystallization, trapping impurities in the crystal lattice. Polar protic solvents are required to temporarily disrupt these networks during dissolution[2].

-

Lipophilic-Basic Duality: The azepane ring increases the molecule's solubility in moderately non-polar solvents compared to unsubstituted benzamides, while its basicity allows for reactive crystallization via salt formation (e.g., hydrochloride salts).

Solvent Selection Matrix

Summarizing quantitative and qualitative solubility data is critical for selecting the correct thermodynamic pathway.

| Solvent System | Polarity Index | Predicted Solubility (Hot / Cold) | Rationale & Best Use Case |

| Isopropanol (IPA) / Water | 3.9 / 9.0 | High / Low | Primary Choice. Alcohols effectively solvate the benzamide group[3]. Water acts as an antisolvent to drive yield. |

| Ethyl Acetate / Heptane | 4.4 / 0.1 | Moderate / Very Low | Antisolvent Strategy. Excellent for bypassing the "oiling out" phenomenon common in benzamides[4]. |

| Ethanol (with HCl) | 5.2 | High (Free Base) / Low (Salt) | Reactive Crystallization. Forms a highly crystalline hydrochloride salt, drastically improving stability and purity. |

| Methanol | 5.1 | Very High / High | Avoid. Benzamides are often too soluble in methanol, leading to poor recovery yields (<30%)[5]. |

Recrystallization Strategy Workflow

The following decision matrix dictates the optimal protocol based on the crude batch's primary impurity profile.

Fig 1. Decision matrix for selecting the optimal recrystallization protocol based on impurity profiles.

Detailed Experimental Protocols

Protocol A: Antioxidant-Assisted Cooling Crystallization (For Oxidized/Dark Batches)

This method utilizes a reducing agent to scavenge oxidative radicals, a technique highly effective for o-phenylenediamine derivatives[1].

-

Dissolution: Suspend 10.0 g of crude 3-Amino-4-(azepan-1-yl)benzamide in 50 mL of Isopropanol (IPA) in a round-bottom flask.

-

Antioxidant Addition: Add 0.1 g (1% w/w) of sodium hydrosulfite (Na₂S₂O₄) dissolved in 2 mL of deionized water[1].

-

Heating: Heat the mixture to gentle reflux (approx. 80°C) under nitrogen until complete dissolution occurs.

-

Hot Filtration: Rapidly filter the hot solution through a pre-heated Buchner funnel to remove insoluble polymeric tars.

-

Self-Validation Check: The filtrate must be pale yellow. If a dark brown color persists, the antioxidant capacity has been exceeded. Abort cooling, add an additional 0.5% w/w sodium hydrosulfite, and re-heat to reflux.

-

-

Controlled Cooling: Allow the filtrate to cool to room temperature at a rate of 10°C/hour to promote Ostwald ripening (favoring the growth of large, pure crystals over small, impure ones).

-

Isolation: Once at room temperature, chill in an ice bath (0-5°C) for 1 hour. Filter the crystals and wash with 10 mL of ice-cold IPA. Dry under vacuum at 40°C.

Protocol B: Antisolvent Crystallization (For High Yield & Bypassing "Oiling Out")

Benzamides often suffer from liquid-liquid phase separation ("oiling out") when the boiling point of the solvent exceeds the melting point of the solute in solution[3]. Antisolvent addition mitigates this.

-

Dissolution: Dissolve 10.0 g of crude material in 40 mL of Ethyl Acetate (EtOAc) at 60°C[4].

-

Antisolvent Addition: Slowly add Heptane dropwise while maintaining stirring at 60°C until the solution reaches the cloud point (slight, persistent turbidity).

-

Self-Validation Check: If the solution "oils out" (forms a dense liquid layer at the bottom) upon heptane addition, the system is supersaturated at too high a temperature[3]. Re-dissolve by adding 2-3 mL of EtOAc, lower the temperature to 50°C, and add 10 mg of pure seed crystals before resuming heptane addition.

-

-

Seeding & Aging: Add 0.1% w/w seed crystals and hold at 50°C for 30 minutes to establish a robust crystal bed.

-

Cooling: Cool linearly to 10°C over 4 hours. Filter, wash with cold Heptane, and dry.

Protocol C: Reactive Crystallization (Hydrochloride Salt Formation)

When structural analogs (e.g., regioisomers) co-crystallize with the free base, forming a salt alters the lattice energy, often excluding neutral or weakly basic impurities.

-

Dissolution: Dissolve 10.0 g of the free base in 60 mL of anhydrous Ethanol at room temperature.

-

Salt Formation: Slowly add 1.05 equivalents of 2M Ethanolic HCl dropwise under vigorous stirring. An exothermic reaction will occur, and precipitation will begin almost immediately.

-

Digestion: Heat the resulting slurry to 70°C for 1 hour to digest the crystals, converting kinetic microcrystals into the more stable thermodynamic polymorph.

-

Isolation: Cool to 5°C, filter the 3-Amino-4-(azepan-1-yl)benzamide hydrochloride salt, and wash with cold ethanol.

Mechanistic Insights (E-E-A-T)

-

Ostwald Ripening: In Protocol A, the slow cooling rate of 10°C/hour is not arbitrary. Rapid cooling causes a massive nucleation event, creating a high surface area of microcrystals that trap mother liquor and impurities. Slow cooling allows smaller, less stable crystals to re-dissolve and deposit onto larger, thermodynamically stable crystals, effectively "sweeping" impurities out of the lattice.

-

Dielectric Tuning via Antisolvents: In Protocol B, Ethyl Acetate acts as the solvating agent (high dielectric constant relative to heptane), interacting with the polar amide. The dropwise addition of Heptane lowers the bulk dielectric constant of the medium, raising the chemical potential of the solute until it exceeds the nucleation barrier.

References

-

Hinsberg, O.; König, P. "o-Phenylenediamine". Organic Syntheses, Coll. Vol. 2, p.501 (1943). URL:[Link]

- Lee, J. et al. "Benzamide derivative and use thereof". US Patent 9,359,346 B2, Google Patents (2016).

-

Sciencemadness Discussion Board. "Benzoic Acid, Carbamid>Benzamid>Anilin?". Sciencemadness. URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US9359346B2 - Benzamide derivative and use thereof - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - Benzoic Acid, Carbamid>Benzamid>Anilin? - Powered by XMB 1.9.11 [sciencemadness.org]

optimal reaction conditions for azepan-1-yl benzamide derivatives

Application Note: Optimal Reaction Conditions for Azepan-1-yl Benzamide Derivatives

Part 1: Strategic Overview & Chemical Logic

The azepan-1-yl benzamide scaffold—a benzamide core capped with a seven-membered homopiperidine (azepane) ring—is a "privileged structure" in medicinal chemistry. It appears frequently in antagonists for Orexin receptors , 11

Unlike its 5-membered (pyrrolidine) or 6-membered (piperidine) analogs, the azepane ring introduces unique synthetic challenges and opportunities:

-

Conformational Flexibility: The seven-membered ring adopts multiple low-energy twist-chair/twist-boat conformations, which can complicate NMR analysis (broadening signals) and potentially impact the kinetics of nucleophilic attack due to steric shielding.

-

Nucleophilicity vs. Sterics: While azepane is a secondary amine with good basicity (

of conjugate acid

This guide provides three distinct protocols tailored to the complexity of the benzoic acid partner and the scale of the reaction.

Part 2: Experimental Protocols

Method A: The "Discovery Standard" (HATU-Mediated Coupling)

Best for: Small-scale library synthesis (10 mg – 500 mg), valuable acid substrates, and high-throughput screening.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-azabenzotriazole active ester in situ. The 7-aza nitrogen provides an anchimeric assistance effect (neighboring group participation) that accelerates amine acylation, crucial for overcoming the steric bulk of the azepane ring.

Reagents:

-

Acid: Substituted Benzoic Acid (1.0 equiv)

-

Amine: Azepane (1.2 equiv)

-

Coupling Reagent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

-

Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step Protocol:

-

Activation: In a dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Benzoic Acid (1.0 mmol) in anhydrous DMF (3.0 mL).

-

Base Addition: Add DIPEA (3.0 mmol, 522 µL). Stir for 2 minutes. Note: Ensure the solution is basic (pH > 8) to deprotonate the carboxylic acid.

-

Reagent Addition: Add HATU (1.1 mmol, 418 mg) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 10–15 minutes to form the activated ester.

-

Amine Addition: Add Azepane (1.2 mmol, 135 µL) dropwise.

-

Reaction: Seal the vial and stir at RT for 2–4 hours.

-

QC Check: Monitor by LCMS.[1] The activated ester peak usually disappears within 1 hour.

-

-

Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat.

( -

Drying: Dry organic layer over

, filter, and concentrate in vacuo.

Method B: The "Scale-Up" (Acid Chloride Activation)

Best for: Multi-gram synthesis (>5 g), cost-sensitive projects, and non-sensitive acid substrates.

Rationale: Converting the benzoic acid to an acid chloride creates the most reactive electrophile possible. This method bypasses the atom-inefficiency of peptide coupling reagents but requires strict moisture control.

Reagents:

-

Acid: Substituted Benzoic Acid (1.0 equiv)

-

Chlorinating Agent: Thionyl Chloride (

) (2.0 equiv) or Oxalyl Chloride (1.2 equiv) + cat. DMF.[1][2][3] -

Amine: Azepane (1.1 equiv)

-

Base: Triethylamine (

) (2.5 equiv) -

Solvent: DCM (anhydrous)

Step-by-Step Protocol:

-

Acid Chloride Formation:

-

Suspend Benzoic Acid (10 mmol) in anhydrous DCM (20 mL) and add catalytic DMF (2 drops).

-

Cool to 0°C. Add Oxalyl Chloride (12 mmol) dropwise (gas evolution!).

-

Warm to RT and stir for 2 hours until gas evolution ceases and the solution clears.

-

Critical Step: Concentrate in vacuo to remove excess oxalyl chloride/HCl. Re-dissolve the crude acid chloride in anhydrous DCM (10 mL).

-

-

Coupling:

-

In a separate flask, dissolve Azepane (11 mmol) and

(25 mmol) in DCM (20 mL). Cool to 0°C. -

Add the acid chloride solution dropwise to the amine solution over 15 minutes.

-

-

Reaction: Warm to RT and stir for 1 hour.

-

Workup: Quench with 1M HCl (to remove unreacted azepane and amine salts). Extract with DCM.[1][2] Wash with sat.

.

Method C: The "Problem Solver" (T3P - Propylphosphonic Anhydride)

Best for: Sterically hindered benzoic acids (e.g., ortho-substituted), low-solubility substrates, or when epimerization is a risk (less relevant for achiral benzamides).

Rationale: T3P is a cyclic anhydride that drives coupling with low epimerization and high yields. It is supplied as a solution (50% in EtOAc/DMF), making it safer and easier to handle than HATU solids. It allows for higher temperature reactions without decomposition.

Protocol Modification:

-

Solvent: EtOAc or 2-MeTHF.

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine).

-

Conditions: If RT reaction is slow (due to ortho substitution on the benzamide), heat to 60°C. T3P is thermally stable.

-

Workup: T3P byproducts are water-soluble, simplifying purification.

Part 3: Visualization & Workflows

Reaction Mechanism & Workflow

Caption: Mechanistic workflow for the amide coupling of benzoic acid and azepane, highlighting the critical activation intermediate and potential failure modes.

Part 4: Data & Troubleshooting

Comparative Screening Data (Representative)

Yields based on synthesis of 4-chloro-N-(azepan-1-yl)benzamide model system.

| Parameter | Method A (HATU) | Method B (Acid Chloride) | Method C (T3P) |

| Yield | 88 - 95% | 90 - 98% | 85 - 92% |

| Reaction Time | 2 - 4 Hours | 1 - 2 Hours | 4 - 12 Hours |

| Purification | Column usually required (remove urea) | Minimal (Extraction often sufficient) | Minimal (Water soluble byproducts) |

| Steric Tolerance | High | Very High | High |

| Cost | High ( | Low ($) | Medium ( |

| Green Score | Low (DMF solvent) | Medium (DCM/EtOAc) | High (EtOAc/2-MeTHF) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance at ortho position of benzoic acid. | Switch to Method B (Acid Chloride) or heat Method C (T3P) to 60-80°C. |

| Broad NMR Signals | Azepane ring conformational flipping (fluxional behavior). | Run NMR at elevated temperature (50°C) or in |

| Precipitate in Rxn | Formation of insoluble urea byproduct (if using EDC/DCC). | Switch to HATU or T3P; urea byproducts from carbodiimides can trap product. |

| Impurity at +18 mass | Hydrolysis of active ester (water in solvent). | Dry DMF over molecular sieves; ensure DIPEA is anhydrous. |

Part 5: References

-

BenchChem. (2025).[2][4][5][6][7] Optimizing reaction conditions for azepane ring formation. Retrieved from

-

Varnes, J. G., et al. (2010).[8] "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1." Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881.[8] Link

-

Al-Qawasmeh, R., et al. (2025).[9] "Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors." Zeitschrift für Naturforschung C. Link

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11675–11769. Link

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[10] Tetrahedron, 61(46), 10827-10852.

Sources

- 1. growingscience.com [growingscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hepatochem.com [hepatochem.com]

Application Notes and Protocols: Storage and Stability of 3-Amino-4-(azepan-1-yl)benzamide Powder

Introduction

3-Amino-4-(azepan-1-yl)benzamide is a novel small molecule with potential applications in pharmaceutical research and development. As with any new chemical entity (NCE), a thorough understanding of its storage requirements and stability profile is critical to ensure its quality, safety, and efficacy throughout its lifecycle.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the recommended storage conditions and stability testing protocols for 3-Amino-4-(azepan-1-yl)benzamide powder. The protocols described herein are based on the established principles outlined by the International Council for Harmonisation (ICH) guidelines, which are globally recognized standards for stability testing.[4][5][6][7]

The primary objective of these application notes is to provide a framework for:

-

Ensuring the integrity of 3-Amino-4-(azepan-1-yl)benzamide powder during storage.

-

Establishing a re-test period or shelf life for the substance.[4][8]

-

Identifying potential degradation pathways and degradation products.[1][9]

-

Developing and validating stability-indicating analytical methods.[8][10]

Chemical Structure and Properties

A foundational understanding of the chemical structure of 3-Amino-4-(azepan-1-yl)benzamide is essential for predicting its potential stability liabilities.

Caption: Chemical Structure of 3-Amino-4-(azepan-1-yl)benzamide.

The structure features several key functional groups that may influence its stability:

-

Primary Aromatic Amine: Susceptible to oxidation, which can lead to color changes and the formation of impurities.

-

Benzamide: The amide bond can be susceptible to hydrolysis under acidic or basic conditions.

-

Tertiary Amine (Azepane Ring): Can undergo oxidation.

-

Aromatic Ring System: Generally stable, but can be susceptible to photolytic degradation.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of 3-Amino-4-(azepan-1-yl)benzamide powder. While specific data for this compound is not available, general best practices for similar chemical entities should be followed.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[11] For long-term storage, consider -20°C. | Reduces the rate of potential chemical degradation reactions. |

| Humidity | Store in a dry environment, preferably in a desiccator. | Minimizes moisture uptake, which can promote hydrolysis and physical changes to the powder. |

| Light | Protect from light. Store in an amber vial or a light-blocking container.[10] | Prevents photolytic degradation, which can be a concern for aromatic compounds. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation, particularly of the primary aromatic amine. |

| Container | Use a well-sealed, non-reactive container (e.g., glass or appropriate plastic). | Prevents contamination and interaction with the container material. |

| Handling | Handle in a well-ventilated area.[12] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[12] Avoid generating dust.[12] | Minimizes exposure and potential contamination of the material. |

Stability Study Protocols

A comprehensive stability testing program is essential to understand how the quality of 3-Amino-4-(azepan-1-yl)benzamide powder varies over time under the influence of various environmental factors.[4][13] The following protocols are based on ICH guidelines.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[1][9] This information is crucial for developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]

Caption: Workflow for Forced Degradation Studies.

Protocol 1: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of 3-Amino-4-(azepan-1-yl)benzamide in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 2, 4, 8, 24 hours).[9]

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature. Sample at various time points.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Sample at various time points.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 60°C) in a stability chamber.[3] Sample at various time points.

-

Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light.

-

Analysis: Analyze all samples using a suitable, validated HPLC method. The method should be able to separate the parent compound from all degradation products. Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting impurities.

Formal Stability Studies

Formal stability studies are conducted to establish the re-test period and recommended storage conditions.[4] These studies should be performed on at least three primary batches of the material.[4][6]

Table 2: ICH-Recommended Conditions for Formal Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[3][14] | 12 months[3][4] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH[14] | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH[14] | 6 months[8] |

Protocol 2: Formal Stability Study

-

Batch Selection: Select at least three representative batches of 3-Amino-4-(azepan-1-yl)benzamide powder.[6]

-

Packaging: Package the samples in containers that are the same as or simulate the proposed packaging for storage and distribution.[5]

-

Storage: Place the packaged samples in stability chambers maintained at the conditions specified in Table 2.

-

Testing Frequency: Test the samples at predetermined time points. For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[3][15] For accelerated studies, a typical schedule is 0, 3, and 6 months.[15][16]

-

Analytical Tests: At each time point, the samples should be tested for a range of quality attributes.

Table 3: Analytical Tests for Stability Monitoring

| Test | Purpose |

| Appearance | To assess any changes in color or physical form.[3] |

| Assay | To determine the potency of the compound. |

| Related Substances/Impurities | To quantify known and unknown degradation products. |

| Water Content | To measure the moisture content of the powder. |

| Dissolution (if applicable) | To evaluate the drug release characteristics for solid dosage forms.[3] |

Data Evaluation and Interpretation

The data from the stability studies should be systematically evaluated. For quantitative attributes like assay and impurity levels, statistical analysis can be used to estimate the re-test period. Any significant change, defined as a failure to meet the established acceptance criteria, should be investigated.

The results from forced degradation studies will help in building a degradation pathway map for 3-Amino-4-(azepan-1-yl)benzamide, which is a critical piece of information for formulation development and regulatory submissions.

Conclusion

The stability and storage of 3-Amino-4-(azepan-1-yl)benzamide powder are critical for maintaining its quality and ensuring the reliability of research and development data. By following the guidelines and protocols outlined in this document, researchers can establish appropriate storage conditions, understand the compound's degradation profile, and develop robust, stability-indicating analytical methods. Adherence to these principles will support the successful development of 3-Amino-4-(azepan-1-yl)benzamide for its intended applications.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.

- ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.

- ICH. Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.

- ICH. (2010, February 2). Q1A(R2) Guideline.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- ICH. (n.d.). Quality Guidelines.

- ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy.

- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.

- Key Guidelines for Stability Testing of Pharmaceutical Products. (2025, December 17). Omori UK.

- 4-Aminobenzamide Safety Data Sheet. (2025, December 19).

- P-AMINO BENZAMIDE Material Safety Data Sheet. Oxford Lab Fine Chem.

- 3-Amino-4-methoxybenzamide Safety Data Sheet. (2025, December 24). Fisher Scientific.

- 3-amino Benzamide Safety Data Sheet. (2025, June 19). Cayman Chemical.

- 3-amino-4-(pyrrolidin-1-yl)benzamide hydrochloride. Merck.

- Benzamide,4-amino-N-(3-aminophenyl). Hebei Dangtong Biological Technology Co..LTD.

- Stability testing protocols. (n.d.). PPTX.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).

- Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018, March 15). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175.

- 4-Aminobenzamide Safety Data Sheet. (2025, November 6). Sigma-Aldrich.

- N-(3-Amino-4-methylphenyl)benzamide. ChemScene.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onyxipca.com [onyxipca.com]

- 3. omoriuk.co.uk [omoriuk.co.uk]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. scribd.com [scribd.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Official web site : ICH [ich.org]

- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pharmtech.com [pharmtech.com]

- 11. chemscene.com [chemscene.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. Stability testing protocols | PPTX [slideshare.net]

- 14. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 15. jddtonline.info [jddtonline.info]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

Application Notes and Protocols for the Formulation of 3-Amino-4-(azepan-1-yl)benzamide in Animal Models

Abstract

This document provides a comprehensive guide for the formulation of 3-Amino-4-(azepan-1-yl)benzamide, a novel benzamide derivative, for administration in preclinical animal models. Recognizing the limited publicly available data on this specific molecule, this guide emphasizes a systematic and scientifically robust approach to formulation development. It is designed for researchers, scientists, and drug development professionals. The protocols herein are based on established principles for formulating new chemical entities (NCEs), particularly those with anticipated poor aqueous solubility, a common characteristic of the benzamide class of compounds. This guide covers critical aspects from initial physicochemical characterization to the preparation and analysis of various formulation types suitable for oral and parenteral administration, ensuring the generation of reliable and reproducible in vivo data.

Introduction: The Formulation Challenge of Novel Benzamide Derivatives

Benzamide and its derivatives represent a rich source of pharmacologically active compounds with a wide range of therapeutic applications, including but not limited to PARP inhibition and antipsychotic activity.[1][2] A significant hurdle in the preclinical development of many novel benzamide derivatives is their often limited aqueous solubility.[3][4] This characteristic can severely impact bioavailability, leading to challenges in achieving desired therapeutic concentrations in animal models and complicating the interpretation of pharmacology and toxicology data.

The following sections will detail the essential steps for:

-

Physicochemical Characterization: Understanding the molecule's intrinsic properties.

-

Formulation Strategy Selection: Choosing the most appropriate approach based on the characterization data.

-

Detailed Formulation Protocols: Step-by-step instructions for preparing various types of formulations.

-

Quality Control and Analysis: Ensuring the quality and stability of the prepared formulations.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

Before any formulation work begins, a thorough physicochemical characterization of 3-Amino-4-(azepan-1-yl)benzamide is essential. This data will guide the selection of an appropriate formulation strategy.

Key Physicochemical Parameters

The following table outlines the critical parameters to be determined.

| Parameter | Method(s) | Importance in Formulation Development |

| Aqueous Solubility | Shake-flask method in various media (e.g., water, PBS pH 7.4, 0.1 N HCl) | Directly determines the need for solubility enhancement techniques. Solubility in different pH media indicates potential for pH-dependent absorption. |